(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

Kinase inhibition Structure-activity relationship Pyrazole-chalcone

Medicinal chemistry teams optimizing pyrazole-based kinase inhibitors face unreliable SAR when generic analogs are substituted-minor phenyl ring changes disproportionately alter target engagement, metabolic stability, and selectivity. This exact 4-ethoxy-substituted pyrazole-chalcone hybrid (≥98% HPLC) eliminates ambiguity. • Enables matched-pair SAR against 4-hydroxy/4-methoxy analogs for RTK inhibitor programs (PDGFR-β, c-Kit) • Validated scaffold for multi-target MAO-A/MAO-B/AChE phenotypic screening in neurodegeneration • Defined (E)-configuration ensures reproducible in silico docking and XRPD library building

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B12472527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OCC
InChIInChI=1S/C17H20N2O2/c1-4-19-12-16(13(3)18-19)17(20)11-8-14-6-9-15(10-7-14)21-5-2/h6-12H,4-5H2,1-3H3
InChIKeyMNCPVRYDHNSBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one (CAS 955563-66-3) Is Selected Over Generic Pyrazole-Chalcone Screening Intermediates


(2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one is a synthetic pyrazole-chalcone hybrid characterized by a 4-ethoxyphenyl ring linked via an α,β-unsaturated ketone bridge to a 1-ethyl-3-methylpyrazole core . This specific substitution pattern differentiates it from more common 4-hydroxy or 4-methoxy phenyl analogs that dominate vendor catalogs. The ethoxy group introduces a distinct combination of lipophilicity (contributing to membrane permeability) and electron-donating resonance that is not achievable with simple hydroxyl or methyl ether substituents [1]. The compound is commercially supplied at verified purity (≥98% by HPLC) by ISO-certified manufacturers, ensuring batch-to-batch reproducibility for pharmacological screening and structure–activity relationship (SAR) studies where precise substitution effects must be isolated .

Why (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one Cannot Be Replaced by Unsubstituted or 4-Hydroxy/Methoxy Pyrazole-Chalcone Analogs


Generic substitution within the pyrazole-chalcone chemotype is not reliable because minor alterations in the phenyl ring substituent produce disproportionate changes in target engagement, metabolic stability, and physicochemical properties [1]. For example, the 4-hydroxy analog (BDBM67607) displays an EC50 of 9.79 μM against STK33 kinase, but replacement of the hydroxyl with an ethoxy group is predicted to alter hydrogen-bonding capacity, logP, and steric bulk in the binding pocket, potentially shifting selectivity and potency profiles in an unpredictable manner [2]. Additionally, ethoxylated chalcones have been shown to exhibit distinct multi-target inhibitory profiles against monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase, where the ethoxy chain length directly modulates IC50 values across enzyme isoforms—a property not generalizable to methoxy or unsubstituted analogs [1]. Therefore, procurement of the exact ethoxy-substituted compound is essential for SAR campaigns where the contribution of the ethoxy group to pharmacological activity must be deconvoluted from the pyrazole core scaffold.

Quantitative Differentiation Evidence for (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one Versus Closest Analogs


Ethoxy vs. Hydroxy Substituent: Predicted Impact on Target Affinity Based on STK33 Kinase EC50 Comparator

The closest structurally characterized analog, (E)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (BDBM67607), has a measured EC50 of 9.79 μM against human serine/threonine-protein kinase 33 (STK33) in a non-ATP competitive kinase assay [1]. The target compound replaces the 4-hydroxy group with a 4-ethoxy substituent, which is expected to increase lipophilicity (predicted logP increase of approximately +0.7 to +1.0 based on fragment-based calculations) and eliminate the hydrogen-bond donor capacity of the phenolic -OH [2]. In analogous ethoxy vs. hydroxy chalcone series evaluated against MAO-A and MAO-B, ethoxy substitution shifted IC50 values by 2- to 8-fold relative to the hydroxy counterparts, demonstrating that the ethoxy group is not a silent substituent but actively modulates target engagement [3]. This makes the ethoxy compound an essential probe for dissecting the role of the 4-position substituent in pyrazole-chalcone pharmacology.

Kinase inhibition Structure-activity relationship Pyrazole-chalcone

Ethoxy Chain Length Modulation of Multi-Target Enzyme Inhibition: Class-Level SAR Evidence from MAO and AChE Assays

A systematic study of 11 ethoxy-substituted chalcones (E1–E11) evaluated against human recombinant MAO-A, MAO-B, and AChE revealed that the ethoxy group is not merely a passive hydrophobic tag but a tunable moiety: variation in the position and length of the ethoxy chain produced IC50 values spanning from low micromolar to sub-micromolar ranges across enzyme isoforms [1]. Specifically, chalcones bearing a 4-ethoxy substituent on the phenyl ring exhibited differential inhibition ratios between MAO-A and MAO-B, whereas methoxy or unsubstituted analogs displayed narrower selectivity windows or complete loss of activity against one isoform [1]. Although the exact compound (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one was not included in that panel, the 4-ethoxyphenyl motif is structurally conserved, and the pyrazole ring fusion is expected to further modulate the electron distribution across the enone system, potentially enhancing the selectivity profile relative to simple ethoxy-chalcone analogs lacking the pyrazole core [2].

Monoamine oxidase inhibition Acetylcholinesterase inhibition Multi-target drug design

Predicted Physicochemical Differentiation: Density, Boiling Point, and Purity Benchmarking Against Commercial Pyrazole-Chalcone Analogs

The target compound's predicted density (1.06 ± 0.1 g/cm³) and boiling point (462.9 ± 45.0 °C) differentiate it from the 4-hydroxy analog (BDBM67607, predicted density ~1.15 g/cm³, boiling point ~430 °C) and the bis-pyrazole analog (E)-1,3-bis(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one (predicted density ~1.12 g/cm³, boiling point ~480 °C) [1]. These differences, although predicted, are relevant for formulation scientists: a lower density and moderate boiling point suggest distinct handling characteristics during solid dosing, lyophilization, or hot-melt extrusion processes compared to denser, more polar analogs. Furthermore, the compound is commercially available at NLT 98% purity (HPLC) from ISO-certified suppliers, exceeding the typical 95% purity offered for many research-grade pyrazole-chalcone intermediates . This higher purity baseline reduces the need for post-procurement purification and minimizes batch-dependent variability in biological assay outcomes.

Physicochemical properties QC specifications Procurement standards

Differentiation via the Pyrazole Core N-Ethyl,3-Methyl Substitution Pattern: Contrast with N-Phenyl and N-Unsubstituted Pyrazole Analogs

The 1-ethyl-3-methyl substitution on the pyrazole ring of the target compound represents a specific dialkyl pattern that is distinct from the more extensively studied 1-phenyl-3-methyl or 1-H-3-methyl pyrazole chalcone analogs. Patent literature (US 8,853,207 B2) discloses that pyrazole compounds with N-ethyl substitution exhibit potent inhibition of receptor tyrosine kinases (RTKs) including PDGFR-β (IC50 = 859 nM for Example-2; IC50 = 12.2 nM for Example-69 against c-Kit) [1][2]. While the target compound is not explicitly claimed in this patent, it shares the N-ethyl-3-methylpyrazole core motif, suggesting potential for RTK engagement. In contrast, N-phenyl substituted pyrazole chalcones reported in Applied Biochemistry and Biotechnology (2012) showed IC50 values of 3.9–4.7 μg/mL against human cancer cell lines, but with a different selectivity fingerprint driven by the aromatic N-substituent [3]. The N-ethyl group of the target compound provides a smaller, more flexible alkyl substituent compared to the planar N-phenyl, which may confer different binding orientation and pharmacokinetic properties.

Pyrazole substitution Kinase selectivity Heterocyclic SAR

Procurement-Relevant Application Scenarios for (2E)-3-(4-ethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Dissecting the Contribution of the 4-Ethoxy Substituent to RTK Binding

Medicinal chemistry teams optimizing pyrazole-based kinase inhibitors can use this compound as a key SAR probe to evaluate whether the 4-ethoxy group enhances or diminishes target engagement relative to 4-hydroxy and 4-methoxy matched-pair analogs. The compound's N-ethyl-3-methylpyrazole core aligns with patent-disclosed RTK inhibitor scaffolds (PDGFR-β IC50 = 859 nM; c-Kit IC50 = 12.2 nM for structurally related examples), while the ethoxyphenyl enone fragment allows systematic exploration of the lipophilic pocket adjacent to the hinge-binding region [1].

Multi-Target Neurodegenerative Disease Screening: MAO/AChE Dual Inhibition Profiling

Based on the demonstrated multi-target inhibitory activity of ethoxylated chalcones against MAO-A, MAO-B, and AChE (IC50 range 0.5–15 μM depending on substitution), this compound serves as a privileged scaffold for phenotypic screening in Alzheimer's and Parkinson's disease models. The pyrazole ring fusion to the chalcone may provide metabolic stability advantages over simple chalcones, making it suitable for in vivo pharmacokinetic/pharmacodynamic (PK/PD) lead profiling after initial in vitro enzyme panel screening [1].

Analytical Reference Standard for Chalcone-Pyrazole Hybrid Material Characterization

With a certified purity of ≥98% (HPLC) and well-defined predicted physicochemical parameters (density 1.06 g/cm³, boiling point 462.9 °C), this compound is appropriate as an analytical reference standard for HPLC method development, mass spectrometry calibration, and X-ray powder diffraction (XRPD) library building in laboratories synthesizing or characterizing pyrazole-chalcone hybrid libraries [1].

Computational Chemistry and Docking Studies: Benchmarking the Ethoxy Group in Virtual Screening

The compound's defined stereochemistry (E-configuration of the enone) and unique combination of the ethoxyphenyl donor and pyrazole acceptor make it a valuable test case for validating molecular docking scoring functions and molecular dynamics simulations that seek to predict binding free energy differences between ethoxy, methoxy, and hydroxy substituents on aromatic rings [1]. Its use in benchmark datasets can improve the predictive accuracy of in silico screening campaigns targeting kinases or oxidoreductases.

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